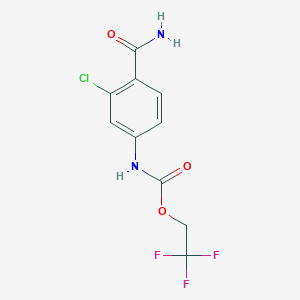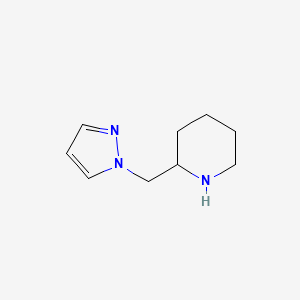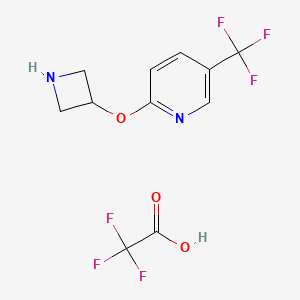
2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate
Descripción general
Descripción
2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate (2-3A5TFPT) is a synthetic compound that has been used in a variety of scientific research applications. It is a structural analog of the naturally occurring neurotransmitter acetylcholine, and is used as a tool for studying the effects of acetylcholine on the body. This compound has a number of advantages over other compounds used for similar purposes, including its low toxicity and its ability to cross biological membranes.
Aplicaciones Científicas De Investigación
2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate has been used in a variety of scientific research applications, including studies of the effects of acetylcholine on the body, as well as its potential therapeutic applications. It has been used to study the effects of acetylcholine on the cardiovascular system, the nervous system, and the respiratory system. It has also been used to study the effects of acetylcholine on the development and function of the immune system, as well as its potential therapeutic applications.
Mecanismo De Acción
2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate acts as an agonist of the acetylcholine receptor. When it binds to the receptor, it triggers a cascade of biochemical reactions that result in the release of neurotransmitters, such as dopamine and norepinephrine. These neurotransmitters then act on different parts of the body, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration rate. It has also been shown to increase the release of neurotransmitters, such as dopamine and norepinephrine, which can result in increased alertness, focus, and memory. Additionally, it has been shown to have an effect on the immune system, and has been used to study the effects of acetylcholine on the development and function of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate has a number of advantages over other compounds used for similar purposes. It is relatively non-toxic, and has been shown to have a low level of toxicity in laboratory animals. Additionally, it is able to cross biological membranes, making it ideal for use in lab experiments. However, it has a number of limitations as well. It is not able to cross the blood-brain barrier, making it unsuitable for studying the effects of acetylcholine on the brain. Additionally, it has a short half-life, making it difficult to study the long-term effects of acetylcholine on the body.
Direcciones Futuras
Future research on 2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate may focus on its potential therapeutic applications. It may be used to study the effects of acetylcholine on the development and function of the immune system, as well as its potential therapeutic applications. Additionally, it may be used to study the effects of acetylcholine on the cardiovascular system, the nervous system, and the respiratory system. Additionally, further research may focus on its potential use in drug development, as well as its potential use as a tool for studying the effects of neurotransmitters on the body. Finally, future research may focus on its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Propiedades
IUPAC Name |
2-(azetidin-3-yloxy)-5-(trifluoromethyl)pyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.C2HF3O2/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7;3-2(4,5)1(6)7/h1-3,7,13H,4-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOSWEJTWUYZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)C(F)(F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)
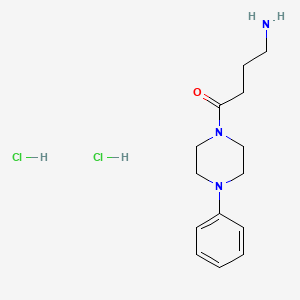
![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)
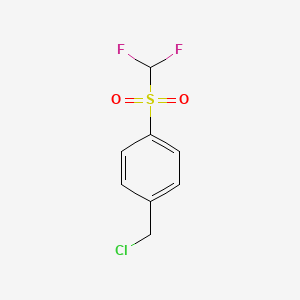
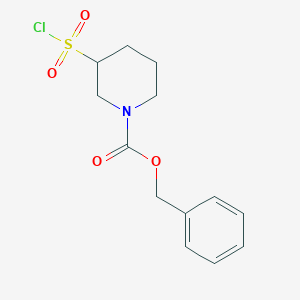
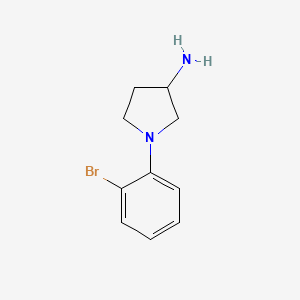

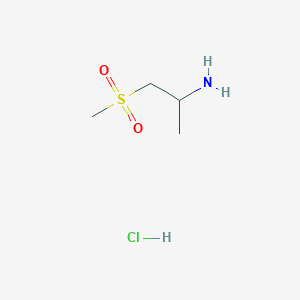
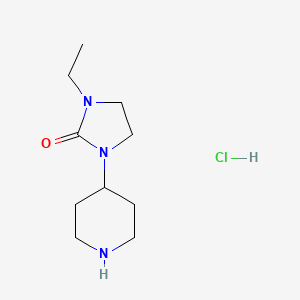
![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)
